(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride (2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18085199
InChI: InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70 g/mol

(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18085199

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.70 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
IUPAC Name (2S)-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Standard InChI Key ZIZDNEXPJSDZTL-RGMNGODLSA-N
Isomeric SMILES CS(=O)(=O)C[C@@H]1CCCN1.Cl
Canonical SMILES CS(=O)(=O)CC1CCCN1.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . Its IUPAC name is (2S)-2-(methylsulfonylmethyl)pyrrolidine hydrochloride, reflecting the (S)-configuration at the 2-position of the pyrrolidine ring. Key structural elements include:

  • A five-membered pyrrolidine ring.

  • A methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the 2-position.

  • A hydrochloride salt form, enhancing solubility and stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₂S
Molecular Weight199.70 g/mol
CAS Number2098084-15-0
AppearanceLiquid (free base); Solid (HCl)
Storage Conditions+4°C (protected from moisture)

Spectroscopic Characterization

  • NMR: The 1H^1H-NMR spectrum exhibits distinct signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm), methanesulfonyl methyl group (δ 3.1 ppm, singlet), and the chiral center’s methine proton (δ 3.8 ppm) .

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 163.24 for the free base and a chloride adduct at m/z 199.70 for the hydrochloride form .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step strategies to achieve enantiomeric purity:

Step 1: Pyrrolidine Functionalization

(2S)-pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. Stereochemical control is maintained using chiral auxiliaries or asymmetric catalysis .

Step 2: Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, which is purified via recrystallization .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
1Methanesulfonyl chloride, Et₃N, THF, 0°C75%90%
2HCl (gas), EtOH, RT95%>99%

Industrial-Scale Production

Optimized protocols use continuous-flow reactors to enhance efficiency, achieving throughputs of 5–10 kg/batch with >98% enantiomeric excess (ee) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group, enabling Sₙ2 reactions with amines, thiols, or alkoxides. For example, reaction with benzylamine produces (2S)-2-(benzylaminomethyl)pyrrolidine .

Catalytic Applications

The compound serves as a ligand in asymmetric catalysis. In Pd-catalyzed cross-couplings, it enhances enantioselectivity by up to 92% ee .

Pharmacological and Industrial Applications

Drug Intermediate

It is a key intermediate in synthesizing CB2 receptor modulators (e.g., EP2384320B1) . The sulfone group improves metabolic stability and target binding affinity.

Material Science

Used in ionic liquids for battery electrolytes, its sulfone moiety enhances ionic conductivity (up to 15 mS/cm at 25°C) .

Analytical Methods

Hazard ClassGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use fume hood

Disposal

Incinerate at >800°C with scrubbers to neutralize HCl emissions .

Related Compounds

Table 3: Structurally Analogous Derivatives

CompoundKey DifferenceApplication
(2R)-2-(Methanesulfonylmethyl)pyrrolidineR-configurationCatalysis
2-(Methoxymethyl)pyrrolidine HClMethoxy vs. sulfonyl groupNeuropharmacology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator